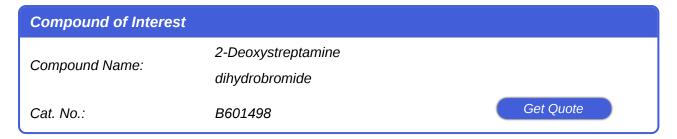


# A Technical Guide to the Physicochemical Properties of 2-Deoxystreptamine Dihydrobromide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

2-Deoxystreptamine (2-DOS) is a core structural component of many clinically significant aminoglycoside antibiotics, including neomycin, gentamicin, and kanamycin.[1] Its unique aminocyclitol structure is fundamental to the antibacterial activity of these compounds, which primarily involves binding to bacterial ribosomal RNA and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of **2-Deoxystreptamine dihydrobromide**, a common salt form of 2-DOS used in research and development. The information presented herein is intended to support researchers and drug development professionals in their work with this important molecule.

# **Physicochemical Properties**

A summary of the known physicochemical properties of **2-Deoxystreptamine dihydrobromide** is presented in the table below. It is important to note that while some properties are well-defined, specific quantitative data for solubility and stability are not extensively reported in publicly available literature.



Property	Value	Reference
Chemical Name	(1S,3R,4S,6R)-4,6- diaminocyclohexane-1,2,3- triol;dihydrobromide	[2]
Synonyms	2-DOS · 2HBr, Streptamine, 2-deoxy-, dihydrobromide	[2]
CAS Number	84107-26-6 (dihydrobromide); 2037-48-1 (free base)	[2]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> · 2HBr	[1]
Molecular Weight	324.01 g/mol	[2]
Appearance	Solid	
Melting Point	273-278°C	[3]
Solubility	Slightly soluble in water and methanol (when heated).  Specific quantitative data (e.g., mg/mL) is not readily available.	[3]
Storage Temperature	2-8°C or -20°C	[3]
Purity (typical)	≥97% (TLC), >95% (HPLC)	[2]

# **Experimental Protocols**

Detailed experimental protocols for determining the physicochemical properties of **2-Deoxystreptamine dihydrobromide** are not widely published. However, standard methodologies for small molecules can be adapted.

# **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.



- Preparation of Saturated Solution: An excess amount of 2-Deoxystreptamine
   dihydrobromide is added to a known volume of the solvent (e.g., purified water, methanol)
   in a sealed container.
- Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of 2-Deoxystreptamine dihydrobromide in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).
- Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

## **Stability Assessment (Forced Degradation Studies)**

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products.

- Stress Conditions: Solutions of 2-Deoxystreptamine dihydrobromide are subjected to various stress conditions, including:
  - Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at different temperatures.
  - Oxidation: Treatment with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - Photostability: Exposure to light according to ICH Q1B guidelines.
  - Thermal Stress: Heating the solid compound or a solution at elevated temperatures.
- Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the amount of remaining 2-Deoxystreptamine dihydrobromide and to detect any degradation products.



• Data Analysis: The rate of degradation and the degradation pathways can be determined from the collected data.

# Purity Determination (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A general method suitable for an amine-containing, polar compound like **2-Deoxystreptamine dihydrobromide** would involve:

- Column: A reversed-phase column (e.g., C18) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure good peak shape for the amine groups.
- Detection: Due to the lack of a strong chromophore, direct UV detection might be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) would be more appropriate.
- Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

# Visualizations Biosynthesis of 2-Deoxystreptamine

The biosynthesis of 2-deoxystreptamine is a multi-step enzymatic process that starts from D-glucose-6-phosphate. The key enzymes involved are 2-deoxy-scyllo-inosose synthase, L-glutamine:2-deoxy-scyllo-inosose aminotransferase, and 2-deoxy-scyllo-inosamine dehydrogenase.



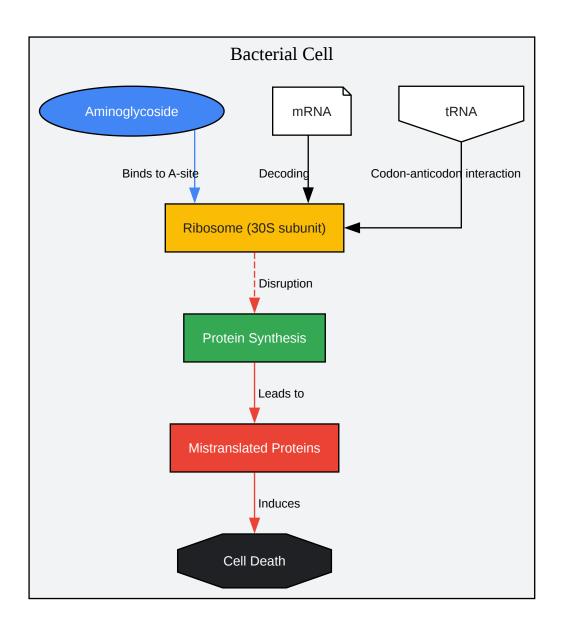


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Caption: Biosynthesis pathway of 2-Deoxystreptamine.

# **Mechanism of Action of Aminoglycoside Antibiotics**

2-Deoxystreptamine is the core of aminoglycoside antibiotics, which exert their antibacterial effect by targeting the bacterial ribosome and disrupting protein synthesis.



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